molecular formula C12H13FN4O B11785338 3-(5-Fluoropyridin-3-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole

3-(5-Fluoropyridin-3-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole

Cat. No.: B11785338
M. Wt: 248.26 g/mol
InChI Key: HAWVEKKEOSTJDA-UHFFFAOYSA-N
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Description

3-(5-Fluoropyridin-3-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a fluoropyridine moiety, a piperidine ring, and an oxadiazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoropyridin-3-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Fluoropyridine Moiety: The starting material, 5-fluoropyridine, is subjected to various reactions to introduce the desired substituents.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving appropriate precursors such as hydrazides and carboxylic acids.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow processes to scale up the production.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoropyridin-3-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(5-Fluoropyridin-3-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Fluoropyridin-3-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chloropyridin-3-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole
  • 3-(5-Bromopyridin-3-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole
  • 3-(5-Methylpyridin-3-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole

Uniqueness

3-(5-Fluoropyridin-3-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C12H13FN4O

Molecular Weight

248.26 g/mol

IUPAC Name

3-(5-fluoropyridin-3-yl)-5-piperidin-4-yl-1,2,4-oxadiazole

InChI

InChI=1S/C12H13FN4O/c13-10-5-9(6-15-7-10)11-16-12(18-17-11)8-1-3-14-4-2-8/h5-8,14H,1-4H2

InChI Key

HAWVEKKEOSTJDA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC(=NO2)C3=CC(=CN=C3)F

Origin of Product

United States

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